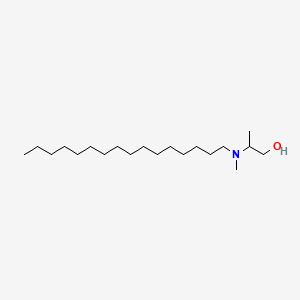
Cyclobutane, 1,1-dimethyl-2-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-octylcyclobutane is an organic compound with the molecular formula C14H28 . It belongs to the class of cyclobutanes, which are four-membered ring structures. This compound is characterized by the presence of two methyl groups and an octyl group attached to the cyclobutane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-octylcyclobutane can be achieved through various organic reactions. One common method involves the alkylation of cyclobutane derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 1,1-dimethylcyclobutane with octyl bromide in the presence of a strong base like sodium hydride can yield 1,1-Dimethyl-2-octylcyclobutane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-octylcyclobutane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted cyclobutanes
Scientific Research Applications
1,1-Dimethyl-2-octylcyclobutane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-octylcyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylcyclobutane: Lacks the octyl group, making it less hydrophobic and potentially less reactive in certain conditions.
2-Octylcyclobutane: Lacks the two methyl groups, which can affect its steric properties and reactivity.
Uniqueness
1,1-Dimethyl-2-octylcyclobutane is unique due to the presence of both methyl and octyl groups, which impart specific steric and electronic properties.
Properties
CAS No. |
62338-30-1 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(2R)-1,1-dimethyl-2-octylcyclobutane |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h13H,4-12H2,1-3H3/t13-/m1/s1 |
InChI Key |
WTXKICAJBOMWNF-CYBMUJFWSA-N |
Isomeric SMILES |
CCCCCCCC[C@@H]1CCC1(C)C |
Canonical SMILES |
CCCCCCCCC1CCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



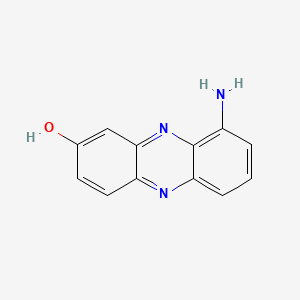


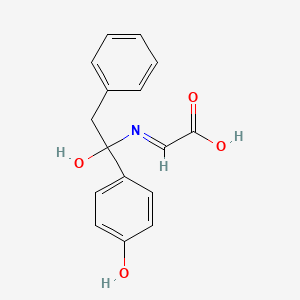
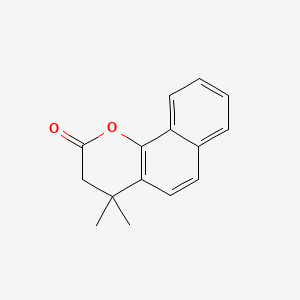
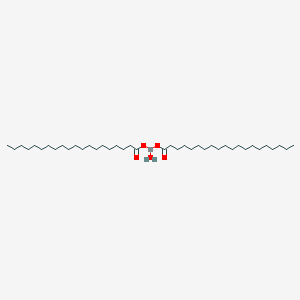
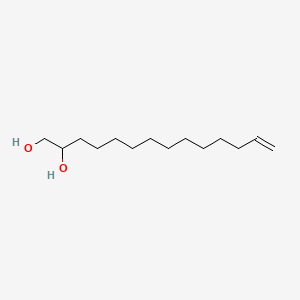
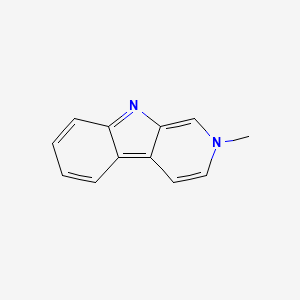
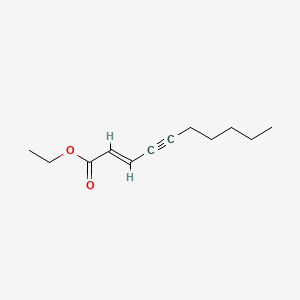
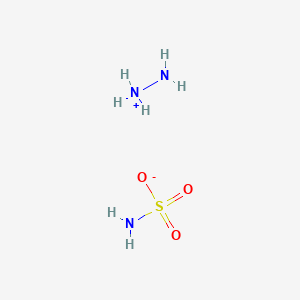
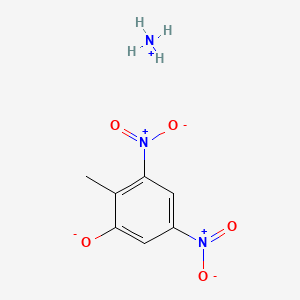
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
